molecular formula C9H10ClNO3 B3032925 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride CAS No. 6296-41-9

3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride

Cat. No. B3032925
CAS RN: 6296-41-9
M. Wt: 215.63 g/mol
InChI Key: RVHSKFOBSJSYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride is a derivative of phenylpropionic acid with potential pharmacological properties. It is characterized by the presence of an aminophenyl group and a keto function in the propionic acid chain. The compound's relevance in medicinal chemistry is highlighted by its structural similarity to known anti-ulcer agents and its potential to form stable cyclic derivatives, which could be of interest in drug design and synthesis .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride, a compound structurally related to 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride, was achieved from 4-acetoxyazetidin-2-one in three steps, including ozonolysis to yield a labile α-aminoaldehyde, which was then isolated in a stable cyclic form . This demonstrates the feasibility of synthesizing complex amino acid derivatives through careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular and crystal structures of compounds similar to 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride. For example, the structure of a related anti-ulcer agent was elucidated, revealing a rigid bent-rod-like conformation with dimerization occurring via hydrogen bonding. Such structural analyses are crucial for understanding the conformational preferences of these molecules and their potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of compounds like 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride can be inferred from studies on similar molecules. The interaction of thiazoles with primary amines, for instance, leads to the formation of substituted thiazoles, indicating that the amino group in such compounds is reactive and can participate in various chemical transformations. This reactivity is essential for the modification and optimization of pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride and related compounds are influenced by their molecular structures. The presence of both amino and carboxylic acid groups suggests that these compounds can exist in zwitterionic forms, affecting their solubility, stability, and reactivity. The crystallographic data provide insights into the solid-state properties, such as lattice parameters and conformation, which are important for understanding the material's behavior in different environments .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Kobayashi et al. (2008) demonstrated the synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives, using 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives in a catalyzed reaction, highlighting the compound's utility in creating novel organic structures (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008). Similarly, Hassanin and Ibrahim (2012) explored the synthesis of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from a similar compound, indicating its role in antimicrobial compound development (Hassanin & Ibrahim, 2012).

Pharmacological Activity

Vasil'eva et al. (2016) discussed the synthesis of 3,4-disubstituted 4-aminobutanoic acids, which include compounds similar to 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride. These acids show significant pharmacological activity, suggesting potential medical applications (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Bioanalytical Method Development

Nemani et al. (2018) established a bioanalytical method for an acetylcholinesterase inhibitor, which involved the use of a compound structurally similar to 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride. This underscores its role in developing analytical methods for pharmacologically active molecules (Nemani, Shard, & Sengupta, 2018).

Corrosion Inhibition

Bentiss et al. (2009) studied the use of a compound structurally related to 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride in corrosion control of mild steel in hydrochloric acid medium, demonstrating its potential in industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Safety and Hazards

3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride are not detailed in the search results, it is known that boronic acids, which are related compounds, are increasingly utilized in diverse areas of research . They are used in various applications ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . This suggests potential future directions for the study and application of 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride.

properties

IUPAC Name

3-(4-aminophenyl)-2-oxopropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4H,5,10H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHSKFOBSJSYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride

CAS RN

6296-41-9
Record name NSC47537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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